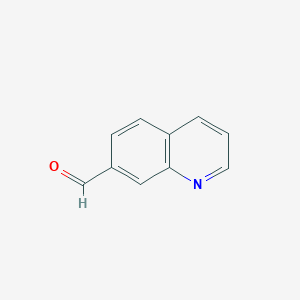

Quinoline-7-carbaldehyde

Description

Overview of Quinoline (B57606) Derivatives in Chemical Sciences

Quinoline, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. uomus.edu.iquou.ac.in This fundamental structure is a cornerstone in medicinal chemistry and materials science. nih.govijpsjournal.comrsc.org Quinoline and its derivatives are prevalent in nature, forming the core of many alkaloids and other bioactive compounds. ijpsjournal.comrsc.org The versatility of the quinoline scaffold allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse pharmacological properties. nih.govjetir.orgresearchgate.net

These derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govijpsjournal.comrsc.orgjetir.orgrsc.orgmdpi.com The development of synthetic methodologies to create novel quinoline analogs remains an active area of research, driven by the quest for more effective therapeutic agents. nih.govrsc.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a "privileged structure" in drug discovery. nih.govrsc.org

Significance of the Carbaldehyde Functional Group in Heterocyclic Chemistry

The carbaldehyde group, also known as a formyl group, is a key functional group in organic chemistry, consisting of a carbonyl center bonded to a hydrogen atom and a residue. mdpi.com When attached to a heterocyclic ring system, the carbaldehyde group imparts significant reactivity and serves as a versatile synthetic handle. mdpi.comthieme-connect.com It can be readily transformed into a variety of other functional groups, such as alcohols, carboxylic acids, amines, and more complex moieties. mdpi.com

This reactivity makes heterocyclic aldehydes valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and functional materials. mdpi.comrsc.org The electrophilic nature of the carbaldehyde's carbonyl carbon allows it to participate in a wide array of chemical reactions, including nucleophilic additions, condensations, and oxidations. thieme-connect.com Common methods for introducing a carbaldehyde group onto a heterocyclic ring include the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. mdpi.commdpi.comresearchgate.net

Research Trajectory of Quinoline-7-carbaldehyde

This compound, with the chemical formula C₁₀H₇NO, is a solid organic compound. nih.govsigmaaldrich.com It has been the subject of various research endeavors focusing on its synthesis and characterization. Spectroscopic studies, including FT-IR, FT-Raman, and UV-Vis, have been conducted to understand its molecular structure and properties. researchgate.net Theoretical studies using methods like Hartree-Fock (HF) and density functional theory (B3LYP) have been employed to calculate its geometric parameters, vibrational frequencies, and electronic spectra. researchgate.net Research has also explored its use as a building block in the synthesis of more complex molecules, such as Schiff bases. mdpi.comnih.gov

Contextualizing this compound within Contemporary Chemical Research

In the broader landscape of current chemical research, this compound and its derivatives are situated at the intersection of synthetic organic chemistry, medicinal chemistry, and materials science. The ongoing interest in quinoline-based compounds stems from their proven and potential applications in medicine and technology. mdpi.comnih.govchim.it Research continues to explore the synthesis of novel quinoline derivatives and to evaluate their biological activities and material properties. researchgate.netrsc.org The development of efficient and selective synthetic methods, including multicomponent reactions, is a key focus in this area. rsc.org

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | nih.govsigmaaldrich.com |

| Molecular Weight | 157.17 g/mol | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI | 1S/C10H7NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-7H | sigmaaldrich.com |

| InChIKey | WINWAFCAQPFBQA-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | C1=CC2=C(C=C(C=C2)C=O)N=C1 | nih.gov |

| CAS Number | 49573-30-0 | nih.gov |

Spectroscopic Data

Spectroscopic analysis provides crucial information about the structure and electronic properties of this compound.

| Spectroscopic Technique | Key Findings | Source |

| ¹H NMR | Spectral data available. | chemicalbook.com |

| GC-MS | NIST Number: 410118 | nih.gov |

| FT-IR, FT-Raman, UV-Vis | Spectra have been recorded and analyzed. | researchgate.net |

Synthesis and Reactions

The synthesis of this compound and its derivatives has been achieved through various chemical reactions.

| Reaction Type | Reagents/Conditions | Product | Source |

| Oxidation | 7-methyl-2-phenylquinoline, selenium(IV) oxide, 160°C | 2-phenylthis compound | chemicalbook.com |

| Schiff Base Formation | This compound, 2,6-diisopropylbenzenamine | Schiff base derivative | mdpi.comnih.gov |

| Formylation | Quinoline derivatives, Vilsmeier-Haack, Reimer-Tiemann, or Duff reactions | Quinolinecarbaldehydes | mdpi.comresearchgate.netnih.gov |

Research Applications

This compound and its derivatives have been investigated for a variety of research applications.

| Application Area | Specific Use | Source |

| Medicinal Chemistry | Building block for potential pharmaceuticals. | |

| Materials Science | Precursor for materials with specific electronic or optical properties. | |

| Organic Synthesis | Intermediate in the synthesis of complex quinoline derivatives. | mdpi.comnih.gov |

| Photophysical Studies | Investigated for its photophysical properties. | biosynth.com |

| Chemosensors | Derivatives studied as potential ion optical chemosensors. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

quinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINWAFCAQPFBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405701 | |

| Record name | quinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49573-30-0 | |

| Record name | quinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Quinolinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Quinoline 7 Carbaldehyde and Its Derivatives

Classical Formylation Reactions for Quinoline (B57606) Scaffolds

Traditional methods for the formylation of aromatic rings, particularly those activated by electron-donating groups, have been successfully applied to the quinoline system. These reactions, while foundational, often present challenges related to regioselectivity and yield.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. niscpr.res.inchemijournal.com The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃), which acts as the formylating agent. niscpr.res.inchemijournal.com This method is generally considered mild and efficient. niscpr.res.in

In the context of quinoline chemistry, the Vilsmeier-Haack reaction has been shown to be more selective than the Reimer-Tiemann reaction. us.edu.pl However, it also has synthetic limitations that can hinder the production of certain quinoline aldehyde derivatives. us.edu.pl The reaction involves an electrophilic substitution of the activated aromatic ring with a halomethyleniminium salt, which upon hydrolysis yields the aldehyde. niscpr.res.in

For instance, the Vilsmeier-Haack reaction on 4-hydroxyquinaldines has been used to prepare 4-chloro-3-formyl-2-(vinyl-1-ol)-quinolines. niscpr.res.in The reaction can also be used for the synthesis of 2-chloro-3-formyl quinolines from acetanilides. chemijournal.com Furthermore, this reaction has been employed in the one-pot synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes from 7-acetyl-2-arylindoles. nih.gov

Recent studies have also explored the use of the Vilsmeier-Haack reaction in multicomponent reactions, for example, in the synthesis of pyrimido[4,5-b]quinolindione derivatives which are then formylated to yield β-chlorovinyl aldehyde derivatives. researchgate.netroyalsocietypublishing.org

Duff Reaction

The Duff reaction, also known as the hexamine aromatic formylation, is another classical method for synthesizing benzaldehydes, particularly from phenols. wikipedia.org This reaction utilizes hexamethylenetetramine (HMTA) as the source of the formyl carbon. wikipedia.org The reaction typically requires strongly electron-donating substituents on the aromatic ring and favors formylation at the ortho position. wikipedia.org

The mechanism is thought to involve the generation of an iminium ion from protonated hexamine, which then attacks the aromatic ring. wikipedia.org A subsequent intramolecular redox reaction and hydrolysis lead to the final aldehyde product. wikipedia.org

In studies comparing classical formylation methods for quinoline derivatives, the Duff reaction has been shown to be superior to the Reimer-Tiemann and Vilsmeier-Haack reactions for the formylation of phenol (B47542) derivatives in some cases. nih.gov For example, it has been used in the double formylation of quinoline derivatives to produce compounds like 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde. nih.govnih.govresearchgate.net However, the Duff reaction is also known for its often low yields. ecu.edu Modifications to the traditional Duff reaction, such as the use of additives, have been explored to improve its efficiency. ecu.edu Microwave-assisted Duff formylation has also been reported as a way to achieve shorter reaction times. mdpi.com

Advanced Synthetic Approaches to Quinoline-7-carbaldehyde

In addition to classical methods, contemporary organic synthesis has introduced more sophisticated and efficient strategies for constructing the this compound framework. These advanced approaches often offer improved yields, selectivity, and functional group tolerance.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) have gained prominence as powerful tools for the efficient synthesis of complex molecular scaffolds, including quinoline derivatives. researchgate.net These reactions involve the combination of three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants. nih.gov

Several MCRs have been developed for the synthesis of quinoline systems, which can then be further functionalized to introduce a carbaldehyde group. For example, a one-pot, catalyst-free condensation of benzene-1,3-diol, an aldehyde, ammonium (B1175870) acetate (B1210297), and acetoacetanilide (B1666496) under microwave irradiation has been used to produce quinoline derivatives in excellent yields. tandfonline.com Another approach involves the ultrasound-assisted synthesis of pyrimido[4,5-b]quinolindione derivatives via an MCR, which are subsequently formylated using the Vilsmeier-Haack reagent. royalsocietypublishing.org

MCRs offer several advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular libraries. researchgate.netrsc.org The development of novel MCRs continues to be an active area of research for the synthesis of functionalized quinolines. nih.govrsc.org

Palladium-catalyzed Syntheses

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application in the construction of quinoline rings is well-documented. researchgate.netnih.govrsc.org These methods often provide high yields and excellent functional group tolerance. rsc.org

One strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines to produce quinolines. rsc.org This process can be performed in the absence of acids, bases, or other additives. rsc.org Another approach is the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols, which yields 2,4-disubstituted quinolines. organic-chemistry.org

More specifically for the synthesis of quinoline-carboxamides, which can be precursors to or derivatives of quinoline-carbaldehydes, a palladium-catalyzed chelation-assisted C-H bond activation of quinoline-8-carbaldehydes has been reported. thieme-connect.com This method allows for the direct coupling of the aldehyde with an amine to form the corresponding amide. thieme-connect.com

The versatility of palladium catalysis allows for various synthetic strategies, including Heck reactions, Suzuki couplings, and intramolecular amidations, to construct and functionalize the quinoline core, providing access to a wide range of derivatives. nih.govorganic-chemistry.org

Summary of Synthetic Methodologies

| Reaction | Reagents | Key Features |

| Reimer-Tiemann Reaction | Chloroform (B151607), Strong Base | Ortho-formylation of phenols; can be non-selective. chemistnotes.comus.edu.pl |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Formylation of electron-rich aromatics; generally mild and selective. us.edu.plniscpr.res.in |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Formylation of phenols; often gives low yields. wikipedia.orgecu.edu |

| Multi-component Reactions | Various (≥3 starting materials) | Efficient one-pot synthesis of complex quinolines. researchgate.nettandfonline.com |

| Palladium-catalyzed Syntheses | Palladium catalyst, various substrates | High yields, excellent functional group tolerance. researchgate.netrsc.org |

Ultrasound-assisted Synthesis

Ultrasound irradiation has emerged as a green and efficient technique for synthesizing quinoline derivatives, offering significant advantages in terms of reduced reaction times, lower energy consumption, and improved yields. nih.govrsc.org This method's efficacy is often attributed to the phenomenon of cavitation, which enhances mass transfer and homogenization of the reaction mixture. nih.gov

The synthesis of pyrimido[4,5-b]quinoline derivatives provides a clear example of this approach. In one study, 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives were synthesized through a three-component, one-pot cyclocondensation of aminopyrimidinones, dimedone, and aromatic aldehydes. royalsocietypublishing.org This reaction was successfully carried out using both conventional reflux heating and ultrasound irradiation, with the latter often demonstrating improved efficiency. royalsocietypublishing.org

Subsequently, these pyrimido[4,5-b]quinoline-4,6-dione precursors were functionalized at the 7-position to yield β-chlorovinylaldehyde products, specifically 6-chloro-5-aryl-pyrimido[4,5-b]this compound derivatives, using the Vilsmeier-Haack reagent under ultrasound irradiation. royalsocietypublishing.orgresearchgate.net This highlights a key ultrasonically assisted step in producing a complex derivative of this compound. royalsocietypublishing.orgresearchgate.net

Another application of sonochemistry in this field is the conjugation of quinoline-carbaldehydes with other molecules. For instance, piperidinyl-quinoline acylhydrazone derivatives have been synthesized by reacting 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with various aromatic acid hydrazides. mdpi.com The ultrasound-assisted approach facilitated this condensation in excellent yields within a remarkably short time of 4–6 minutes. mdpi.com A comparison between conventional and ultrasound-assisted methods for synthesizing α, β unsaturated carbonyl compounds from substituted quinolines showed that the ultrasound method yielded 63-83% in 30-45 minutes, while the conventional method gave 46-57% in 75-90 minutes. sciensage.info

| Reactants | Product | Method | Time | Yield | Reference |

| Aminopyrimidinone, Dimedone, Aromatic Aldehyde | 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione | Ultrasound | - | Good | royalsocietypublishing.org |

| Pyrimido[4,5-b]quinoline-4,6-dione, Vilsmeier-Haack Reagent | Pyrimido[4,5-b]this compound derivative | Ultrasound | - | Good | royalsocietypublishing.orgresearchgate.net |

| 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde, Aromatic Acid Hydrazide | Piperidinyl-quinoline acylhydrazone | Ultrasound | 4-6 min | Excellent | mdpi.com |

| 3,4-Dihydronaphthalen-1(2H)-one, Substituted Quinoline | α, β Unsaturated Carbonyl Compound | Ultrasound | 30-45 min | 63-83% | sciensage.info |

| 3,4-Dihydronaphthalen-1(2H)-one, Substituted Quinoline | α, β Unsaturated Carbonyl Compound | Conventional | 75-90 min | 46-57% | sciensage.info |

Catalyst-free Condensation Reactions

The development of catalyst-free synthetic routes is a cornerstone of green chemistry, aiming to simplify procedures, reduce waste, and avoid the use of potentially toxic and expensive catalysts. Several catalyst-free methods for the synthesis of quinoline derivatives have been reported, often relying on thermal or microwave-assisted conditions. rsc.orgtandfonline.com

One notable example is the synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives from 2-methylquinolines, aldehydes, and alkynoates. acs.orgnih.gov This reaction proceeds via a dehydration/[3 + 2] cycloaddition pathway and is tolerant to air, with water being the only byproduct, which exemplifies an environmentally benign process. acs.orgnih.gov

Similarly, novel 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives have been prepared under catalyst-free conditions at room temperature. researchgate.net This synthesis involves the reaction of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with various substituted anilines, providing good yields in a short reaction time of about one hour. researchgate.net Microwave irradiation has also been effectively used to promote catalyst-free, one-pot multi-component reactions for quinoline synthesis, achieving excellent yields in minutes. tandfonline.com

| Reactants | Product | Conditions | Yield | Reference |

| 2-Methylquinolines, Aldehydes, Alkynoates | Pyrrolo[1,2-a]quinoline derivatives | Catalyst-free, Dehydration/[3+2] Cycloaddition | - | acs.orgnih.gov |

| 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde, Substituted Anilines | 6-Phenyl-6H-chromeno[4,3-b]quinoline derivatives | Catalyst-free, Room Temperature | Good | researchgate.net |

| Benzene-1,3-diol, Aldehyde, Ammonium acetate, Acetoacetanilide | Quinoline derivatives | Catalyst-free, Microwave (8-10 min) | 88-96% | tandfonline.com |

| Denitrogenationazide, Benzisoxazole | Fused-quinoline and quinoline dicarboxylates | Catalyst-free, Microwave | 75-93% | tandfonline.com |

Regioselective Synthesis of this compound

The regioselective introduction of a formyl group at the C7 position of the quinoline ring is a significant synthetic challenge. The electron density at various positions on the quinoline ring, influenced by existing substituents, dictates the outcome of electrophilic substitution reactions. mdpi.com For quinolines with an electron-donating group like a hydroxyl or dimethylamino group at the C8 position, the electron density is increased at both the C5 and C7 positions, making them susceptible to electrophilic attack. mdpi.com

Classical formylation methods such as the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions have been employed for this purpose, with their selectivity being a key point of investigation. mdpi.comresearchgate.net For example, the formylation of 8-hydroxyquinoline (B1678124) can lead to a mixture of 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 8-hydroxythis compound (B1296194). mdpi.com Computational studies can help explain the preferred selectivity in these transformations. mdpi.comresearchgate.net

A specific synthesis of 8-hydroxythis compound has been reported, and its spectroscopic data confirms the position of the aldehyde group. mdpi.com The Vilsmeier-Haack and Duff reactions have also been successfully used in the double formylation of certain quinoline derivatives to yield dicarbaldehyde products, such as 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde. mdpi.comresearchgate.net The ability to control the reaction conditions to favor substitution at the C7 position is crucial for obtaining this compound and its derivatives.

| Starting Material | Reaction | Product(s) | Key Feature | Reference |

| 8-Hydroxyquinoline | Formylation (e.g., Vilsmeier-Haack, Duff) | 8-Hydroxyquinoline-5-carbaldehyde, 8-Hydroxythis compound | Regioselectivity at C5/C7 | mdpi.com |

| 8-Hydroxy-2-methylquinoline | Double Formylation (Vilsmeier-Haack, Duff) | 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde | Double formylation | mdpi.comresearchgate.net |

| 2-Tosylaminophenylprop-1-yn-3-ols | 6-endo-dig Iodocyclization | 3-Iodoquinolines | High regioselectivity, up to 99% yield | scilit.com |

| Aldehyde, Methyl 2-cyanoacetate, Enaminones | One-pot Three-component reaction | 1,2,4-Triazolo[1,5-a]quinoline derivatives | High regioselectivity with L-proline catalyst | rsc.org |

Synthesis of this compound Precursors and Intermediates

The synthesis of this compound often involves the initial construction of a substituted quinoline ring, which then serves as a precursor for the final formylation step. A variety of methods exist for creating these crucial intermediates.

One common strategy is the Vilsmeier-Haack reaction, which can be used to formylate activated precursors to generate the carbaldehyde group directly. For instance, quinoline-3-carbaldehydes are obtained in excellent yields through the Vilsmeier-Haack reaction of azaflavanones. mdpi.com This same principle is applied to produce 7-carbaldehyde derivatives from suitably designed precursors. royalsocietypublishing.orgresearchgate.net The synthesis of pyrimido[4,5-b]quinoline-4,6-dione derivatives, which are later formylated at the C7-position, is a prime example of synthesizing a key intermediate. royalsocietypublishing.orgroyalsocietypublishing.org

Another approach involves building the heterocyclic system from simpler starting materials. For example, 2-chloroquinoline-3-carbaldehyde (B1585622), a versatile intermediate itself, can be synthesized from acetanilide (B955) using the Vilsmeier reagent (a mixture of DMF and POCl₃). grafiati.com This intermediate can then be converted into other complex quinoline systems, such as Tetrazolo{1,5-a}quinoline-4-carbaldehyde. grafiati.com Similarly, 2-chloroquinoline-3-carbaldehydes serve as key starting materials for the regioselective, DABCO-catalyzed synthesis of novel 4H-pyrano[2,3-b]quinoline derivatives. researchgate.netnih.gov These examples underscore the importance of synthesizing versatile quinoline intermediates as a foundational step toward accessing specifically functionalized targets like this compound. mdpi.com

Iii. Spectroscopic and Structural Characterization of Quinoline 7 Carbaldehyde

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is crucial for identifying the functional groups and characterizing the bonding within quinoline-7-carbaldehyde. Spectroscopic studies have been conducted at room temperature (25°C) to analyze its vibrational properties. researchgate.netnih.gov

The FT-IR spectrum of this compound reveals characteristic vibrational frequencies that are fundamental to its structural identification. researchgate.netnih.gov The spectrum is typically recorded in the 4000–50 cm⁻¹ range. nih.gov Key vibrational bands include the C-H stretching of the quinoline (B57606) ring, which appears around 3055 cm⁻¹. The crucial C=O stretching vibration of the aldehyde group is observed as a strong band at approximately 1705 cm⁻¹. Other significant vibrations correspond to the C=C and C=N stretching modes of the quinoline ring, found in the 1615-1450 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of C-H bonds are also identified at lower frequencies.

Interactive Data Table: FT-IR Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C-H Stretching (Quinoline Ring) | ~3055 |

| C=O Stretching (Aldehyde) | ~1705 |

| C=C / C=N Stretching (Quinoline Ring) | 1615 - 1450 |

| C-H In-plane Bending | 1300 - 1000 |

Both FT-Raman and dispersive-Raman spectroscopies have been employed to complement the FT-IR data for this compound, with spectra recorded in the 4000-50 cm⁻¹ and 3500-50 cm⁻¹ ranges, respectively. researchgate.netnih.gov Raman spectroscopy provides insights into the vibrations of the carbon skeleton and other less polar bonds. The symmetric stretching of the quinoline ring is a prominent feature in the Raman spectrum. The C=O stretching vibration also appears in the Raman spectrum, typically around 1700 cm⁻¹. The consistency between IR and Raman data confirms the vibrational assignments and supports the structural analysis of the molecule. researchgate.net

Interactive Data Table: Key Raman Shifts for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C-H Stretching (Quinoline Ring) | ~3060 |

| C=O Stretching (Aldehyde) | ~1700 |

| Ring Stretching (Symmetric) | ~1380 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is used to study the electronic transitions within the molecule, providing information on its conjugation and electronic structure.

The UV-Vis spectrum of this compound, typically recorded in the 200–400 nm range in solvents like water or ethanol (B145695), displays distinct absorption bands corresponding to π–π* and n–π* electronic transitions. researchgate.netnih.govillinois.edu The spectrum is characterized by strong absorption bands attributed to the π–π* transitions within the conjugated quinoline ring system. A weaker absorption band, often observed as a shoulder, is assigned to the n–π* transition of the carbonyl group in the aldehyde substituent. researchgate.net Theoretical simulations of the electronic absorption spectra using time-dependent density functional theory (TD-DFT) have shown good agreement with experimental results. illinois.eduyok.gov.tr

Interactive Data Table: Experimental UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) | Transition |

|---|---|---|

| Water/Ethanol | ~235 | π–π* |

| Water/Ethanol | ~290 | π–π* |

The concept of intramolecular charge transfer (ICT) is relevant to molecules like this compound, where electron-donating and electron-accepting groups are part of a conjugated system. The quinoline moiety can act as an electron acceptor. mdpi.com The presence of the aldehyde group (-CHO), an electron-withdrawing group, attached to the quinoline ring system facilitates ICT upon photoexcitation. This transfer of electron density from the quinoline ring to the aldehyde group can influence the photophysical properties of the molecule. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the mechanism of ICT. researchgate.net In some substituted quinoline systems, ICT can be influenced by solvent polarity, leading to shifts in the absorption and emission spectra. mdpi.com For certain derivatives like 7-hydroxyquinoline-8-carbaldehyde, ICT processes have been studied in detail, where the hydroxyl group acts as a donor and the carbaldehyde as an acceptor. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. Spectra are often recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.orgmdpi.com

The ¹H NMR spectrum shows distinct signals for the aldehydic proton and the aromatic protons on the quinoline ring. The aldehydic proton (CHO) typically appears as a singlet at a downfield chemical shift, around 10.16 ppm. rsc.org The protons on the quinoline ring resonate in the aromatic region, generally between 7.5 and 9.0 ppm, with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the aldehyde group.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the aldehyde group exhibiting a characteristic signal in the highly deshielded region, often above 190 ppm. The carbon atoms of the quinoline ring appear in the range of approximately 120-150 ppm.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~10.16 | >190 |

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the aldehyde proton and the aromatic protons of the quinoline ring system.

In a study of various quinolinecarbaldehydes, the ¹H NMR spectrum of 8-hydroxythis compound (B1296194) was recorded in DMSO-d₆. mdpi.com The aldehyde proton (HC=O) appeared as a singlet at 10.41 ppm. The aromatic protons displayed a series of signals corresponding to their positions on the quinoline ring. mdpi.com While specific data for the unsubstituted this compound is not detailed in this particular study, the analysis of related derivatives provides a framework for interpreting its spectrum. For instance, in derivatives of pyrimido[4,5-b]this compound, the aldehyde proton signal is consistently observed as a singlet in the range of 9.64–9.66 ppm. royalsocietypublishing.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives (Data is illustrative and based on related structures)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CHO | ~10.0 | s |

| H2 | ~9.0 | dd |

| H3 | ~7.6 | dd |

| H4 | ~8.2 | dd |

| H5 | ~8.1 | d |

| H6 | ~7.8 | d |

| H8 | ~8.5 | s |

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets. Actual values may vary depending on the solvent and specific substituents.

Carbon-13 NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The most downfield signal in the ¹³C NMR spectrum of a this compound derivative is typically that of the carbonyl carbon of the aldehyde group, which appears around 190-195 ppm. The carbon atoms of the quinoline ring resonate in the aromatic region of the spectrum, typically between 110 and 150 ppm. For example, in 5-methyl-8-hydroxythis compound, the carbonyl carbon signal is at 192.3 ppm, and the aromatic carbons appear at various shifts including 117.2, 124.3, 124.7, 124.9, 131.8, 133.0, 139.5, 148.9, and 157.4 ppm. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives (Data is illustrative and based on related structures)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~192 |

| C2 | ~151 |

| C3 | ~122 |

| C4 | ~137 |

| C4a | ~128 |

| C5 | ~129 |

| C6 | ~128 |

| C7 | ~136 |

| C8 | ~130 |

| C8a | ~149 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass, which can be used to determine the elemental composition of a molecule.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of 157.17 g/mol . nih.gov In the gas chromatography-mass spectrometry (GC-MS) analysis of 8-hydroxythis compound, the molecular ion (M⁺) was observed at an m/z of 173. mdpi.com A significant fragment was also observed at m/z 146, corresponding to the loss of a carbonyl group (CO) followed by the addition of a hydrogen atom. mdpi.com The fragmentation pattern of quinoline derivatives can be complex, but often involves the loss of the aldehyde group or parts of the quinoline ring.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, providing an unambiguous structural determination.

Conformation and Tautomerism Studies

The study of conformation and tautomerism explores the different spatial arrangements of atoms and the existence of structural isomers that can interconvert.

Tautomerism is the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. pressbooks.pub For this compound, which possesses a carbonyl group, keto-enol tautomerism is a possibility, although the keto form is generally much more stable for simple aldehydes. pressbooks.pub In the case of hydroxy-substituted quinolines, such as 7-hydroxyquinoline (B1418103), the potential for proton transfer between the hydroxyl group and the quinoline nitrogen introduces additional tautomeric possibilities. nih.gov Computational studies on related 7-hydroxyquinoline derivatives have investigated the potential energy profiles for these tautomeric transformations. nih.gov

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This phenomenon is of interest in molecules containing both a proton donor and a proton acceptor group in close proximity. For derivatives of 7-hydroxyquinoline, ESIPT can occur from the hydroxyl group to the quinoline nitrogen atom. nih.gov In Schiff bases derived from 7-hydroxyquinoline, the competition between ESIPT and trans-cis isomerization around the azomethine bond has been studied. nih.gov While this compound itself does not have the classic intramolecular hydrogen bond necessary for efficient ESIPT, studies on related hydroxy- and amino-substituted quinoline aldehydes provide a basis for understanding such photophysical processes in this class of compounds. nih.gov

Iv. Computational and Theoretical Studies of Quinoline 7 Carbaldehyde

Quantum Chemical Computations

Quantum chemical computations are fundamental in elucidating the electronic structure and energy of Quinoline-7-carbaldehyde. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in these theoretical investigations. researchgate.netnih.gov Such calculations are essential for understanding the geometry, reactivity, and selectivity of the molecule. researchgate.net

Density Functional Theory (DFT) is a primary computational method used to investigate the properties of this compound and its derivatives. researchgate.netnih.govresearchgate.net Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been employed to compute the molecule's geometric parameters, potential energy surface, and harmonic vibrational frequencies. researchgate.netnih.gov These calculations have revealed the existence of two stable conformers of this compound that are energetically very close to each other. researchgate.netnih.gov The preferred conformer is the one where the oxygen atom of the aldehyde group is positioned away from the nitrogen atom of the quinoline (B57606) ring. nih.gov DFT methods are considered highly effective for analyzing molecular structure and electronic properties. dergipark.org.trnih.gov

Table 1: Computational Methods Applied to this compound and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound | Computational Method | Basis Set | Purpose of Calculation | Reference |

|---|---|---|---|---|

| Quinoline-7-carboxaldehyde | Density Functional Theory (DFT), B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, HOMO-LUMO, MEP, Mulliken Charges | researchgate.net, nih.gov |

| Quinoline-7-carboxaldehyde | Hartree-Fock (HF) | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | researchgate.net, nih.gov |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde | Density Functional Theory (DFT), B3LYP | 6-311++G(d,p) | Geometry Optimization, HOMO-LUMO, NBO Analysis | dergipark.org.tr, dergi-fytronix.com |

| Quinoline Derivatives | Density Functional Theory (DFT) | --- | Frontier Molecular Orbital Analysis | rsc.org |

Alongside DFT, ab initio Hartree-Fock (HF) calculations have been performed on this compound. researchgate.netnih.govresearchgate.net Using the 6-311++G(d,p) basis set, HF methods were utilized to compute and compare the molecule's geometric parameters. researchgate.netnih.gov While DFT methods often provide results that align more closely with experimental data, HF calculations serve as a valuable reference and are a foundational component of more complex computational approaches. researchgate.netlibretexts.org The comparison between HF and DFT results helps in validating the computational models used for the molecule. researchgate.net

Molecular Orbital Analysis

Molecular orbital analysis is crucial for understanding the electronic behavior and chemical reactivity of this compound. This includes the study of frontier molecular orbitals, the molecular electrostatic potential, and atomic charge distributions. researchgate.netnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. rsc.org The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests high stability and low reactivity. rsc.orgscirp.org

For quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO can be distributed across the entire molecule, including substituent groups. dergipark.org.trrsc.org In the case of this compound, analysis performed at the B3LYP/6-311++G(d,p) level has been used to determine its electronic properties and reactivity patterns. researchgate.netnih.gov The energy gap helps to explain the charge transfer interactions that can occur within the molecule. scirp.org

Table 2: Frontier Orbital Energies for Quinoline and a Related Derivative This table is interactive. You can sort and filter the data.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline (parent molecule) | -6.646 | -1.816 | 4.83 | scirp.org |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans conformer) | --- | --- | 3.75 | dergipark.org.tr |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.govsiftdesk.org The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). siftdesk.org

In studies of this compound and its analogs, the MEP analysis shows that the most negative potential is concentrated around the electronegative oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring. researchgate.netnih.govsiftdesk.org These regions are the most likely sites for electrophilic interactions. Conversely, positive potential is generally located around the hydrogen atoms, marking them as sites for potential nucleophilic interactions. siftdesk.org

Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, offering further insight into the distribution of electrons. researchgate.netnih.govscispace.com This analysis has been performed for this compound using results from B3LYP/6-311++G(d,p) calculations. researchgate.netnih.gov The calculated charges reveal the electronic effects of the aldehyde substituent on the quinoline ring system. Generally, the oxygen and nitrogen atoms are found to carry negative charges, while the carbon atom of the carbonyl group and the hydrogen atoms exhibit positive charges, which is consistent with their expected electronegativity and chemical environment. researchgate.net

Spectroscopic Property Prediction and Correlation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound. Theoretical calculations, particularly using DFT and time-dependent DFT (TD-DFT), allow for the prediction of vibrational (IR and Raman) and electronic (UV-Vis) spectra. researchgate.netnih.govresearchgate.net

Studies have employed the B3LYP functional with the 6-311++G(d,p) basis set to compute harmonic vibrational frequencies, IR intensities, and Raman scattering activities. researchgate.netnih.gov These theoretical spectra are then compared with experimental FT-IR and FT-Raman spectra, showing good agreement and aiding in the assignment of vibrational modes. researchgate.netnih.gov For instance, the characteristic stretching vibration of the carbonyl group (C=O) in the aldehyde is a key feature in both experimental and calculated spectra.

Similarly, TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net These calculations provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*). unesp.br The predicted UV-Vis spectrum for this compound shows absorption bands that correlate well with experimental measurements, typically in the 200-400 nm range. researchgate.netnih.gov

Furthermore, computational studies can elucidate the relationship between molecular structure and spectroscopic output. For example, calculations have shown that this compound can exist in two stable conformations that are very close in energy. researchgate.netnih.gov These conformers exhibit slight differences in their predicted spectroscopic properties.

Table 1: Comparison of Experimental and Calculated Spectroscopic Data for this compound

| Spectroscopic Technique | Experimental Range/Value | Computational Method | Calculated Range/Value | Reference |

|---|---|---|---|---|

| FT-IR | 4000-50 cm⁻¹ | DFT/B3LYP/6-311++G(d,p) | Correlates with experimental data | researchgate.netnih.gov |

| FT-Raman | 4000-50 cm⁻¹ | DFT/B3LYP/6-311++G(d,p) | Correlates with experimental data | researchgate.netnih.gov |

| UV-Vis | 200-400 nm | TD-DFT/B3LYP/6-311++G(d,p) | Correlates with experimental data | researchgate.netnih.gov |

Thermodynamic Characteristics and Stability Analyses

Theoretical calculations are crucial for determining the thermodynamic properties of this compound, which provide insights into its stability and reactivity. DFT methods are commonly used to calculate parameters such as standard heat of formation, entropy, and Gibbs free energy. scirp.orgscirp.org

A study utilizing the B3LYP functional with the 6-31+G(d,p) basis set has been performed on the parent quinoline molecule to determine its thermodynamic parameters. scirp.orgscirp.org These calculations reveal the energetic landscape of the molecule and can predict its behavior under different temperature and pressure conditions.

Frontier molecular orbital (FMO) analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is another important aspect of stability analysis. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. scirp.orgeurjchem.com A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity.

Table 2: Calculated Thermodynamic Parameters for Quinoline (as a reference)

| Thermodynamic Parameter | Calculated Value | Computational Method | Reference |

|---|---|---|---|

| Heat of Formation (ΔHf) | Data not available for this compound specifically, but general methods are established. | DFT/B3LYP/6-31G* | ijpras.com |

| Entropy (S) | Data not available for this compound specifically, but general methods are established. | DFT/B3LYP/6-31+G(d,p) | scirp.orgscirp.org |

| Gibbs Free Energy (G) | Data not available for this compound specifically, but general methods are established. | DFT/B3LYP/6-31+G(d,p) | scirp.orgscirp.org |

Solvent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of this compound and its derivatives can be significantly influenced by the surrounding solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the molecule's behavior. eurjchem.com

Studies on related quinoline derivatives have shown that increasing solvent polarity can lead to a bathochromic (red) shift in the UV-Vis absorption maximum. unesp.br This phenomenon, known as solvatochromism, indicates that the excited state is more polar than the ground state and is therefore better stabilized by polar solvents. unesp.bracs.org For example, in some quinoline systems, a noticeable shift in the absorption maximum is observed when moving from a nonpolar solvent like hexane (B92381) to a polar solvent like DMSO. unesp.br

The fluorescence properties of quinoline derivatives are also highly sensitive to the solvent. acs.orgnih.gov In polar solvents, a decrease in fluorescence intensity and a red shift in the emission maximum are often observed. This can be attributed to processes like twisted intramolecular charge transfer (TICT), where the molecule adopts a non-planar conformation in the excited state, leading to different non-radiative decay pathways. acs.orgnih.gov

Theoretical calculations can help to quantify these solvent effects by predicting the changes in dipole moments between the ground and excited states. acs.org A larger change in dipole moment upon excitation generally leads to more pronounced solvatochromic and solvatofluorochromic effects. nih.gov The Lippert-Mataga and Rettig plots are theoretical models used to analyze the relationship between Stokes shift and solvent polarity, providing further insights into the nature of the excited state. acs.org

Table 3: Solvent Effects on a Related Compound, 7-(diethylamino)quinolone chalcone

| Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Reference |

|---|---|---|---|

| THF | 434 | Data not specified | acs.orgnih.gov |

| DMSO | 463 | Data not specified | acs.orgnih.gov |

V. Photophysical Properties and Applications of Quinoline 7 Carbaldehyde Derivatives

Fluorescence and Luminescence Characteristics

The fluorescence and luminescence of quinoline (B57606) derivatives are central to their application. These properties are dictated by the molecule's ability to absorb light and subsequently emit it. The efficiency and wavelength of this emission are highly sensitive to the molecular structure and its immediate environment. N-heterocycles like quinolines can be weakly fluorescent compared to their isoelectronic hydrocarbon counterparts because their non-bonding electrons can lead to excited states that enhance non-radiative decay pathways, thereby decreasing the fluorescence quantum yield. rsc.org However, structural modifications can significantly enhance their emissive properties.

The Stokes shift, the difference in wavelength between the positions of the absorption and emission maxima, is a critical parameter for fluorescent molecules, especially in applications like bioimaging and fluorescent probes. csfarmacie.czrsc.org A large Stokes shift is advantageous as it minimizes self-absorption and reduces the overlap between excitation and emission signals, leading to improved signal-to-noise ratios. rsc.org

Quinoline derivatives, particularly those designed with a "push-pull" architecture, often exhibit large Stokes shifts. rsc.org This design involves linking an electron-donating group and an electron-withdrawing group through the quinoline's π-conjugated system. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, leading to a more polar excited state that is stabilized by solvent relaxation, resulting in a significant red-shift of the emission spectrum. mdpi.comresearchgate.net For instance, certain styrylquinolines display substantial Stokes shifts, with some derivatives showing shifts as large as 159 nm. rsc.org The introduction of vinyl groups into 4,6,8-triarylquinoline-3-carbaldehydes also results in large Stokes shifts. mdpi.com Similarly, quinoline-fused dihydro/spiro-quinazolinone derivatives have been noted for their significant Stokes shifts. acs.orgacs.org

Table 1: Stokes Shift Data for Selected Quinoline Derivatives

| Compound Class | Substituents | Stokes Shift (nm) | Reference |

|---|---|---|---|

| Styrylquinolines | Cyano-group | 159 | rsc.org |

| Furoquinoline Derivatives | Varied | 145 | rsc.org |

| 4,6,8-Triarylquinoline-3-carbaldehydes | Vinyl groups | Large shifts observed | mdpi.com |

This table presents a selection of reported Stokes shift values for different classes of quinoline derivatives to illustrate the impact of structural modifications.

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. nih.gov This phenomenon is particularly pronounced in molecules that experience a significant change in dipole moment upon excitation, such as those exhibiting intramolecular charge transfer (ICT). mdpi.comacs.org Quinoline derivatives with push-pull character, like 7-aminoquinolines substituted with an electron-withdrawing trifluoromethyl group, show strong solvatochromism. nih.gov Their emission color can shift dramatically from violet in nonpolar solvents like n-hexane to greenish-yellow in highly polar solvents like methanol. nih.gov

This behavior is often linked to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In the excited state, specific parts of the molecule can rotate, leading to a new, highly polar, and stabilized conformation from which emission occurs at a longer wavelength. This solvent-dependent spectral shift can be analyzed using the Lippert-Mataga equation, which correlates the Stokes shift to the solvent's dielectric constant and refractive index, allowing for the estimation of the change in dipole moment between the ground and excited states. mdpi.com The study of 7-(diethylamino)quinolone chalcones revealed significant Stokes shifts and strong solvatofluorochromism, which was attributed to ICT and TICT behavior arising from their push-pull molecular structure. acs.org

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. rsc.org This parameter is crucial for the development of bright fluorescent probes. For quinoline derivatives, the quantum yield can vary widely depending on their structure and the solvent used. mdpi.commdpi.com Generally, large Stokes shifts can sometimes be associated with smaller fluorescence quantum yields. mdpi.com

However, strategic molecular design can lead to compounds with both large Stokes shifts and reasonable quantum yields. For example, a series of novel styrylquinolines with a benzylidene imine moiety reported quantum yields up to 0.079. mdpi.com In another study, the introduction of an amino group at the 6-position of a quinoline backbone was found to be critical for achieving high quantum yields. researchgate.net The quantum yields for some quinoline-fused dihydro/spiro-quinazolinone derivatives were found to be highly solvent-dependent, with one compound showing a quantum yield as high as 0.8019 in toluene. acs.org

Table 2: Fluorescence Quantum Yields (Φf) for Selected Quinoline Derivatives

| Compound | Solvent | Quantum Yield (Φf) | Reference |

|---|---|---|---|

| Styrylquinoline derivative 3f | Not specified | 0.079 | mdpi.com |

| Aminoquinoline | Ethanol (B145695) | 0.6533 | unesp.br |

| Dimethylamine quinoline | Ethanol | 0.5770 | unesp.br |

| Quinoline-fused derivative 4k | Toluene | 0.8019 | acs.org |

| Quinoline-fused derivative 4k | Acetonitrile | 0.3681 | acs.org |

This table provides examples of fluorescence quantum yields for various quinoline derivatives, highlighting the influence of structure and solvent.

Development of Fluorescent Probes and Sensors

The tunable photophysical properties of quinoline derivatives make them excellent candidates for the development of fluorescent chemosensors. mdpi.com By incorporating a specific binding site (receptor) for an analyte into the fluorescent quinoline structure (fluorophore), a sensor can be designed to signal the presence of the target analyte through a change in its fluorescence output (e.g., intensity, wavelength, or lifetime). mdpi.com Schiff base derivatives of quinoline aldehydes are commonly employed in this context, where the imine nitrogen and other nearby heteroatoms can act as effective metal ion coordination sites. researchgate.netnih.gov

Quinoline-based fluorescent probes have been extensively developed for the detection of various biologically and environmentally important metal ions. mdpi.comnanobioletters.com The coordination of a metal ion to the quinoline sensor often rigidifies the molecular structure and modulates the electronic properties, leading to a significant change in fluorescence through mechanisms like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or by inhibiting TICT processes. mdpi.comresearchgate.net

Zinc (Zn²⁺): Numerous quinoline-based sensors have been designed for the selective detection of Zn²⁺. nih.govnih.govarabjchem.org For example, a fluorescent gelator based on a quinoline Schiff base was shown to selectively detect Zn²⁺ in both solution and gel states through a ratiometric response, where the emission color shifted from blue to yellow-green. nih.gov Another probe, synthesized from 8-hydroxyquinoline-2-carbaldehyde, exhibited a 75-fold fluorescence enhancement in the presence of Zn²⁺ with a low detection limit of 17.7 nM. arabjchem.org Sensors derived from quinoline-2-carbaldehyde have also demonstrated high selectivity and sensitivity for Zn²⁺, with detection limits as low as 72 nM. researchgate.net

Cadmium (Cd²⁺): Cadmium is a toxic heavy metal, and its detection is of great importance. Quinoline-based probes have been developed for its sensitive detection. researchgate.netnih.govresearchgate.net One Schiff base sensor, AMQD, showed excellent sensitivity and selectivity for Cd²⁺ in an acidic environment, which is notable as many sensors fail under such conditions. nih.gov This probe had a detection limit of 2.4 nM. nih.gov Another probe was able to distinguish between Zn²⁺ and Cd²⁺, a common challenge due to their similar chemical properties, with a detection limit of 30.62 nM for Cd²⁺. researchgate.net

Copper (Cu²⁺): Probes for Cu²⁺ often work via a fluorescence "turn-off" or quenching mechanism, although "turn-on" sensors have also been developed. sioc-journal.cnbohrium.comacs.org A quinoline hydrazone-based probe was designed for the selective detection of Cu²⁺ through a fluorescence "ON-OFF" response. sioc-journal.cn Another highly selective "OFF-ON" probe for Cu²⁺ was based on the copper-promoted hydrolysis of a quinoline-2-carboxylate ester, which released a highly fluorescent product. bohrium.com This sensor had a detection limit of 0.2 μM. bohrium.com

Table 3: Performance of Selected Quinoline-Based Fluorescent Metal Ion Sensors

| Target Ion | Sensor Type | Detection Limit | Mechanism/Response | Reference |

|---|---|---|---|---|

| Zn²⁺ | Quinoline Schiff base gelator | Not specified | Ratiometric (Blue to Yellow-Green) | nih.gov |

| Zn²⁺ | 8-Hydroxyquinoline (B1678124) derivative (QP2) | 17.7 nM | Turn-on (75-fold enhancement) | arabjchem.org |

| Zn²⁺ | Quinoline-2-carbaldehyde derivative (QCPCH) | 72 nM | Turn-on (CHEF/PET) | researchgate.net |

| Cd²⁺ | Quinoline Schiff base (AMQD) | 2.4 nM | Turn-on | nih.gov |

| Cd²⁺ | Quinoline-based probe | 30.62 nM | Turn-on | researchgate.net |

| Cu²⁺ | Quinoline-2-carboxylate ester | 0.2 μM | Turn-on (Hydrolysis) | bohrium.com |

This table summarizes the performance characteristics of several quinoline-based fluorescent sensors for different metal ions.

Nitroaromatic compounds (NACs) are widely used in the manufacturing of explosives, dyes, and pesticides, and are significant environmental pollutants. The development of fluorescent sensors for their detection is an active area of research. The electron-deficient nature of NACs allows them to act as fluorescence quenchers, particularly for electron-rich fluorescent molecules. Quinoline derivatives, with their tunable electronic properties, have been explored for this purpose. For instance, fluorescent aggregates of certain quinoline derivatives have been utilized to detect picric acid (a common NAC) in a semi-aqueous medium. researchgate.net This application highlights the versatility of the quinoline scaffold in creating sensors for a wide range of analytes beyond metal ions.

pH and Environmental Sensing

Derivatives of quinoline are adept at functioning as fluorescent sensors for pH and other environmental analytes. Their mechanism often relies on processes like intramolecular charge transfer (ICT), which can be modulated by the protonation or deprotonation of specific functional groups on the quinoline ring or its substituents. This change in electronic distribution upon interaction with an analyte leads to a detectable change in the fluorescence signal, such as quenching or enhancement. nanobioletters.com

Research has demonstrated that Schiff base derivatives of 8-hydroxyquinoline, which can be synthesized from quinoline aldehyde precursors, exhibit an "OFF-ON-OFF" type of pH-sensing behavior. researchgate.netresearchgate.net In this mechanism, the fluorescence is initially "OFF" in strongly acidic conditions, turns "ON" in a specific pH range, and is quenched again ("OFF") in basic conditions. researchgate.net This response is attributed to the protonation and deprotonation of nitrogen atoms within the structure, which alters the ICT process. researchgate.net

Furthermore, quinoline derivatives have been designed as "pro-dyes" for sensing acidic environments within cells. One such example is a styrylquinoline derivative featuring an imine bond that is stable under normal physiological conditions but breaks in acidic environments, releasing the fluorophore. nih.gov This allows for the specific staining of acidic organelles like lysosomes. nih.gov Beyond pH, these compounds can detect other environmental agents. A quinoline-based hydrazone derivative has been shown to act as a chemosensor for tributyltin (TBT), a biocide, resulting in both a color change and the appearance of fluorescence upon detection. mdpi.com

| Derivative Type | Analyte | Sensing Mechanism | Observed Response | Source |

|---|---|---|---|---|

| 8-Hydroxyquinoline Schiff Base | pH | Modulation of Intramolecular Charge Transfer (ICT) | "OFF-ON-OFF" fluorescence switching | researchgate.netresearchgate.net |

| Styrylquinoline with Imine Bond | Acidic pH (Lysosomes) | Acid-catalyzed hydrolysis of imine bond ("pro-dye") | Fluorescence activation in acidic organelles | nih.gov |

| Quinoline-based Hydrazone | Tributyltin (TBT) | Analyte-induced structural change | Color change (colorless to red) and fluorescence appearance | mdpi.com |

Bioimaging Applications

The development of fluorescent probes from quinoline derivatives has opened new avenues for biological imaging. semanticscholar.org These small organic molecules are particularly valuable because they can be designed to be cell-permeable, exhibit low cytotoxicity, and target specific subcellular compartments, providing high-resolution insights into cellular processes. nih.govresearchgate.net

Live-Cell Imaging

A primary application of Quinoline-7-carbaldehyde derivatives is in live-cell imaging, where their ability to enter living cells and illuminate specific structures without causing harm is paramount. nih.gov Researchers have synthesized various derivatives that are well-suited for this purpose.

For instance, a series of 2,4-disubstituted 7-aminoquinolines, derived from a quinoline scaffold, have been successfully applied to live-cell imaging in multiple cell lines, including HeLa, U2OS, and 4T1 cells. nih.govnih.gov Similarly, novel 7-(diethylamino)quinolone chalcones have demonstrated favorable cell permeability and produce strong emissions, making them promising candidates for imaging living prostate cancer cells. acs.org The versatility of the quinoline scaffold is also highlighted by the creation of a probe known as QNO, a quinoline derivative designed specifically to detect nitric oxide in living cells and tissues. nih.gov

| Derivative Class | Cell Lines Imaged | Imaging Target/Application | Source |

|---|---|---|---|

| 2,4-Disubstituted 7-Aminoquinolines | HeLa, U2OS, 4T1 | Specific targeting of the Golgi apparatus | nih.govnih.gov |

| 7-(Diethylamino)quinolone Chalcones | Prostate cancer cells | General cancer cell imaging | acs.org |

| Indolizino[3,2-c]quinolines | Live cells | Targeting of DNA, RNA, and lysosomes | researchgate.net |

| Quinoline-based probe (QNO) | Live cells and tissues | Detection of nitric oxide (NO) | nih.gov |

Organelle-Specific Probes (e.g., Golgi Apparatus)

A significant achievement in the field of bioimaging is the development of probes that target specific organelles. The Golgi apparatus, a central hub for processing and dispatching proteins, is a crucial target for understanding cellular function and disease. nih.govrsc.org this compound derivatives have proven to be excellent candidates for creating Golgi-specific probes.

Research has shown that certain 2,4-disubstituted 7-aminoquinolines can specifically accumulate in the Golgi apparatus of various cell types. nih.gov The specificity of these probes was confirmed by colocalization studies with commercially available Golgi markers. nih.gov A key finding was that these quinoline-based probes were retained in the Golgi apparatus even during mitosis, allowing for the dynamic tracking of the organelle through the cell cycle. nih.gov While the Golgi has been a notable success, the quinoline framework is versatile enough to be adapted for targeting other organelles, such as lysosomes and mitochondria, by modifying the chemical structure. researchgate.net

Two-Photon Fluorescence Microscopy

Two-photon fluorescence microscopy (TPM) is an advanced imaging technique that uses the near-simultaneous absorption of two lower-energy photons to excite a fluorophore. google.com This method offers advantages over traditional one-photon microscopy, including deeper penetration into tissue and reduced phototoxicity, making it ideal for imaging within living organisms. nih.govgoogle.com

Derivatives of quinoline have been engineered for effective use with TPM. The same 7-aminoquinoline (B1265446) dyes that target the Golgi apparatus were also successfully used for imaging the organelle with two-photon microscopy. nih.govnih.gov Another quinoline-based probe, QNO, was designed for two-photon detection of nitric oxide and exhibited a large two-photon action cross-section of 52 Goeppert-Mayer (GM) units. nih.gov This high efficiency enabled the detection of nitric oxide in live tissues at depths ranging from 90 to 180 μm. nih.gov The development of such probes demonstrates the potential of this compound derivatives for high-resolution, three-dimensional imaging in complex biological environments. acs.org

| Probe/Derivative | Target | Key TPM Finding | Source |

|---|---|---|---|

| 7-Aminoquinoline Dyes | Golgi Apparatus | Successfully used for TPM imaging of the Golgi in live cells. | nih.govnih.gov |

| QNO Probe | Nitric Oxide (NO) | High two-photon action cross-section (52 GM); enabled imaging in live tissues at depths of 90-180 µm. | nih.gov |

Vi. Reactivity and Chemical Transformations of Quinoline 7 Carbaldehyde

Schiff Base Formation and Derivatives

The aldehyde group of quinoline-7-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reactivity is a cornerstone of its synthetic utility, enabling the creation of a diverse range of derivatives with applications in coordination chemistry and materials science.

An efficient protocol has been developed for the synthesis of Schiff base derivatives from this compound and 2,6-diisopropylbenzenamine. nih.govmdpi.comresearchgate.net This reaction highlights the straightforward formation of the C=N bond, a characteristic transformation of aldehydes. The resulting Schiff bases have been thoroughly characterized using various spectroscopic and analytical techniques, including Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), electronic absorption spectroscopy, and multinuclear Nuclear Magnetic Resonance (NMR). nih.govmdpi.comresearchgate.net The structures of some of these Schiff bases have also been confirmed by single-crystal X-ray diffraction measurements. mdpi.comresearchgate.net

While not specific to the 7-carbaldehyde isomer, related studies on other quinoline (B57606) aldehydes further illustrate this reactivity. For instance, novel Schiff bases have been synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) and various aryl amines. researchgate.netscispace.com These reactions often proceed smoothly, sometimes even in green solvents like glycerol (B35011) at elevated temperatures, to afford good yields of the corresponding azomethine compounds. researchgate.net The formation of quinoline Schiff bases is a general and robust reaction. scispace.com

A specific example involves the reaction of 6-chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]this compound with o-phenylenediamine, which yields a Schiff base derivative under microwave irradiation. royalsocietypublishing.org

| Quinoline Aldehyde Reactant | Amine Reactant | Resulting Product Type | Reference |

|---|---|---|---|

| This compound | 2,6-diisopropylbenzenamine | Schiff base derivative | nih.gov, mdpi.com, researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | Various aryl amines | Schiff base derivatives (azomethines) | researchgate.net, scispace.com |

| 6-Chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]this compound | o-Phenylenediamine | Schiff base derivative | royalsocietypublishing.org |

Condensation Reactions with Other Heterocyclic Compounds

The aldehyde functionality of this compound and its derivatives serves as a key electrophilic site for condensation reactions with various nucleophilic partners, particularly compounds containing activated methylene (B1212753) or methyl groups. These reactions are instrumental in constructing more complex, fused heterocyclic systems.

For example, hydroquinoline carbaldehydes have been shown to react with reagents containing an activated methyl group, such as ethyl-7-methylpyrazolo/triazolo/[1,5-a]pyrimidine-6-carboxylates. nih.gov Specifically, the condensation of N-alkyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydes with 7-methylazolopyrimidines in the presence of a strong base like potassium tert-butoxide leads to the formation of vinyl-linked heterocyclic systems. nih.gov

Another significant class of condensation reactions involves the reaction of hydroxylated quinoline carbaldehydes with active methylene compounds to synthesize coumarin (B35378) derivatives. nih.govpreprints.org For instance, 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde condenses with compounds like ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, and diethylmalonate in the presence of a catalytic amount of piperidine. nih.govpreprints.org These reactions lead to the formation of 3-substituted coumarins containing a dihydroquinoline moiety. nih.govpreprints.org

Furthermore, the Vilsmeier-Haack reagent has been employed for the formylation of pyrimido[4,5-b]quinoline-4,6-dione derivatives, yielding pyrimido[4,5-b]this compound derivatives. royalsocietypublishing.org These aldehyde products are stable at room temperature and serve as precursors for further functionalization. royalsocietypublishing.org

| Quinoline Aldehyde Reactant | Reactant with Active Methylene/Methyl Group | Reaction Product | Reference |

|---|---|---|---|

| N-alkyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydes | 7-methylazolopyrimidines | 7-[(E)-2,2,4-trimethylhydroquinolin-6-ylidenemethyl]azolo[1,5-a]pyrimidin-6-yl carboxylic acids | nih.gov, researchgate.net |

| 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde | Ethyl cyanoacetate, Dimethyl-3-oxopentanedioate, Ethyl acetoacetate, Diethylmalonate | 3-substituted dihydroquinoline containing coumarins | nih.gov, preprints.org |

Cyclization Reactions

This compound and its precursors are valuable substrates in cyclization reactions to generate polycyclic aromatic and heterocyclic structures. These transformations often proceed through cascade or domino sequences, enabling the efficient construction of complex molecular architectures.

A notable example is the persulfate-promoted radical cascade trifluoromethylthiolation and cyclization of 3-alkyl-1-(2-(alkynyl)phenyl)indoles. researchgate.netacs.org This protocol provides a novel route to CF3S-substituted indolo[1,2-a]quinoline-7-carbaldehydes. researchgate.netacs.org The reaction proceeds through the formation of C-SCF3 and C-C bonds, followed by benzylic carbon oxidation in a single step. acs.org The photophysical properties of some of the resulting 5-((trifluoromethyl)thio)indolo[1,2-a]quinoline-7-carbaldehydes have been studied using UV-visible and fluorescence spectroscopy. researchgate.netacs.org

While involving a different isomer, intramolecular cyclization reactions of 2-alkynylquinoline-3-carboxaldehydes have also been reported. chim.it For instance, the reaction of these substrates with N-iodosuccinimide (NIS) can trigger an intramolecular electrophilic cyclization to furnish 1-alkoxy-4-iodopyrano[4,3-b]quinolones. chim.it This demonstrates the general capability of the aldehyde group to participate in cyclization cascades initiated at other reactive sites within the molecule.

Redox Chemistry and Electrochemical Properties

The electrochemical behavior of quinoline carbaldehydes, including this compound derivatives, has been investigated, revealing a strong correlation between the molecular structure and the observed oxidation and reduction potentials. nih.govmdpi.comresearchgate.net These properties are crucial for applications in materials science and electro-optics.

The oxidation potentials of quinoline carbaldehydes are influenced by the substituents on the quinoline ring. nih.govmdpi.comresearchgate.net For example, in a study of various quinoline-5-carbaldehydes and their methylated derivatives, it was found that the presence of a methyl group facilitates oxidation. nih.govmdpi.comresearchgate.net This is attributed to the electron-donating nature of the methyl group, which increases the electron density on the aromatic system, making it easier to remove an electron.

Conversely, the reduction potentials are also sensitive to the substitution pattern. nih.govmdpi.comresearchgate.net The reduction potential of methylated quinoline carbaldehyde compounds was found to be more negative compared to the non-methylated structures. nih.govmdpi.comresearchgate.net This indicates that the presence of the electron-donating methyl group makes the reduction of the molecule more difficult. These experimental findings are supported by calculations of frontier molecular orbitals. nih.govmdpi.com The aldehyde group itself can be reduced to an alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

| Property | Effect of Methyl Group | Reference |

|---|---|---|

| Oxidation | Facilitated (easier to oxidize) | nih.gov, mdpi.com, researchgate.net |

| Reduction | More negative potential (harder to reduce) | nih.gov, mdpi.com, researchgate.net |

Hydrogen Atom Transfer (HAT) Processes

The carbaldehyde group can play a crucial role in facilitating long-distance, photoinduced hydrogen atom transfer (HAT) processes within certain quinoline structures. This has been extensively studied in derivatives of 7-hydroxyquinoline-8-carbaldehyde, where the carbaldehyde group acts as an "intramolecular crane." nih.govresearchgate.netacs.orgnih.gov

In these systems, upon UV excitation, a hydrogen atom is transferred from the hydroxyl group at position 7 to the remote nitrogen atom of the quinoline ring. nih.govresearchgate.netnih.gov The exocyclic carbaldehyde group at position 8 is essential for this process, acting as a relay or "crane" to mediate the transfer. nih.govresearchgate.netnih.gov This phototransformation has been shown to be partially photoreversible upon subsequent irradiation with light of a different wavelength. researchgate.netnih.gov The structures of the initial reactant and the photoproduced isomers have been unequivocally identified using IR spectroscopy combined with theoretical calculations. nih.govresearchgate.net This well-documented photochemical process highlights a unique reactive capability of the carbaldehyde group when positioned appropriately on the quinoline scaffold. acs.org

Reactions in Ionic Liquids

The use of ionic liquids (ILs) as alternative, "green" reaction media has garnered significant attention in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and recyclability. While specific research focusing exclusively on the reactivity of This compound in ionic liquids is not extensively documented in the reviewed literature, the reactivity of other quinoline carbaldehyde isomers in these media provides a strong indication of the potential transformations available to the 7-substituted analogue. The primary reactions observed for quinoline carbaldehydes in ionic liquids are condensations and multicomponent reactions, often utilizing the ionic liquid as both a solvent and a catalyst.